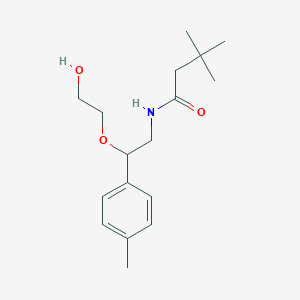

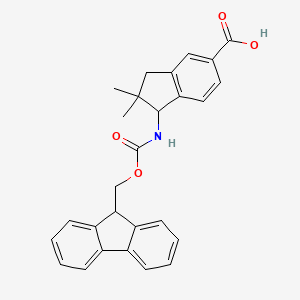

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of morpholino compounds typically contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis

Pyridazine compounds, which are part of the structure of “1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone”, are known to be highly reactive towards displacements by nucleophilic species . Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems have been synthesized .Physical And Chemical Properties Analysis

The pyridazine ring, which is part of the structure of “1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone”, is known for its unique physicochemical properties. It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .科学的研究の応用

Analgesic and Anti-Inflammatory Applications

- Analgesic and Anti-Inflammatory Effects : A study explored the analgesic and anti-inflammatory effects of emorfazone, a compound closely related to 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, in post-surgical dental pain and inflammation (Khan, Malik, & Zuberi, 1992).

Chemical Synthesis and Characterization

- Chemical Synthesis : Research on the interaction of 1-(4-morpholinophenyl)ethanone with malononitrile or ethyl cyanoacetate led to the formation of various derivatives, including 2-aminothiophene derivatives. These derivatives were found to exhibit moderate to good anti-inflammatory activity in animal models (Helal et al., 2015).

- Spectral Analysis : Another study focused on the synthesis and spectral analysis of an array of novel 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines, derived from 1-(4-morpholinophenyl)ethanone. These compounds showed potential for various biological activities, including anti-inflammatory and antimicrobial properties (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Pharmacological and Medicinal Chemistry Applications

- Pharmacophore in Medicinal Chemistry : Chiral morpholinone, a structural component of 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, was identified as a crucial pharmacophore in medicinal chemistry. Its enantioselective synthesis was explored for potential use in organic synthesis and drug development (He, Wu, Wang, & Zhu, 2021).

Synthesis and Biological Evaluation

Antibacterial Activity : A study on the synthesis of 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone from 4-morpholino acetophenone demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli (Khumar, Ezhilarasi, & Prabha, 2018).

Microwave-Assisted Synthesis and Antibacterial Activity : Research on the microwave-assisted synthesis of novel pyrimidines and thiazolidinones derived from 1-(4-morpholinophenyl) ethanone revealed promising antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Activity : A study on the condensation of iminodiacetic acid with various amines, including 2-morpholinoethanamine, led to the synthesis of piperazine-2,6-dione derivatives that showed good anticancer activity (Kumar, Kumar, Roy, & Sondhi, 2013).

作用機序

While the specific mechanism of action for “1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone” is not available, morpholino compounds are generally used in molecular biology to modify gene expression . They block access of other molecules to small specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .

将来の方向性

Pyridazine and phthalazine compounds, which are part of the structure of “1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone”, have been the focus of considerable research due to their diverse biological activities . They are often used as scaffolds for the synthesis of a diverse range of biologically active compounds . This suggests that “1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone” and similar compounds could have potential applications in pharmaceutical industries and could be the subject of future research .

特性

IUPAC Name |

2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-13-2-4-14(5-3-13)15-6-7-16(19-18-15)23-12-17(21)20-8-10-22-11-9-20/h2-7H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKAOZVIHNZQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B2703409.png)

![N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2703416.png)

![Methyl 2-amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2703417.png)

![2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2703421.png)

![5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline](/img/structure/B2703424.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703425.png)

![Prop-2-en-1-yl 6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2703426.png)

![2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2703428.png)